molecular formula C8H18O2 B13255287 3-Methyl-4-(propan-2-yloxy)butan-2-OL

3-Methyl-4-(propan-2-yloxy)butan-2-OL

Cat. No.: B13255287
M. Wt: 146.23 g/mol
InChI Key: FUDNMPPGBCKUAW-UHFFFAOYSA-N
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Description

3-Methyl-4-(propan-2-yloxy)butan-2-OL is a branched secondary alcohol with a molecular formula of C₈H₁₈O₂. Its structure features a hydroxyl (-OH) group at position 2 of a four-carbon butanol backbone, a methyl (-CH₃) substituent at position 3, and a propan-2-yloxy (isopropoxy) ether group at position 4. The ether linkage and branching influence its reactivity and stability compared to simpler alcohols .

Properties

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

3-methyl-4-propan-2-yloxybutan-2-ol

InChI

InChI=1S/C8H18O2/c1-6(2)10-5-7(3)8(4)9/h6-9H,5H2,1-4H3

InChI Key

FUDNMPPGBCKUAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(propan-2-yloxy)butan-2-ol can be achieved through several methods. One common method involves the reaction of 3-methyl-2-butanone with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial production include isopropyl alcohol, 3-methyl-2-butanone, and acid catalysts such as sulfuric acid or phosphoric acid.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(propan-2-yloxy)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alkanes or other alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methyl-4-(propan-2-yloxy)butan-2-one or 3-Methyl-4-(propan-2-yloxy)butanoic acid.

    Reduction: 3-Methyl-4-(propan-2-yloxy)butane.

    Substitution: 3-Methyl-4-(propan-2-yloxy)butyl chloride or 3-Methyl-4-(propan-2-yloxy)butyl amine.

Scientific Research Applications

3-Methyl-4-(propan-2-yloxy)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(propan-2-yloxy)butan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules.

Comparison with Similar Compounds

To contextualize the properties of 3-Methyl-4-(propan-2-yloxy)butan-2-OL, the following compounds are analyzed:

Structural and Functional Analogues

Butan-2-ol (C₄H₁₀O) :

  • A simpler secondary alcohol with a hydroxyl group at position 2.
  • Lacks the methyl and ether substituents present in the target compound.
  • Boiling point (99.5°C) is lower than the target due to reduced molecular weight and absence of ether-induced polarity .

2-Methyl-3-buten-2-ol (C₅H₁₀O) :

  • An unsaturated tertiary alcohol with a hydroxyl group adjacent to a double bond.
  • Exhibits a boiling point of 98–99°C, lower than the target compound due to decreased molecular weight and branching .

3-Methyl-2-buten-1-ol (C₅H₁₀O) :

  • A primary alcohol with a methyl group and double bond.
  • Higher boiling point (140°C) than the target compound, attributed to stronger hydrogen bonding as a primary alcohol .

Physicochemical Properties

The table below compares key properties of this compound with analogues:

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility Characteristics
This compound 158.23 ~130 (estimated) ~0.85 (estimated) Moderate in polar organic solvents (e.g., methanol, dichloromethane)
Butan-2-ol 74.12 99.5 0.808 Miscible in water and ethanol
2-Methyl-3-buten-2-ol 86.13 98–99 0.824 Soluble in alcohols and ethers
3-Methyl-2-buten-1-ol 86.13 140 0.84 Soluble in organic solvents, limited water solubility

Key Observations :

  • Boiling Point : The target compound’s boiling point (~130°C) is higher than butan-2-ol due to increased molecular weight and ether group polarity but lower than 3-Methyl-2-buten-1-ol due to weaker hydrogen bonding as a secondary alcohol.
  • Density : Estimated density (~0.85 g/cm³) aligns with branched alcohols and ethers, as seen in 2-Methyl-3-buten-2-ol (0.824 g/cm³) .
  • Solubility : The ether group reduces hydrophilicity compared to butan-2-ol but enhances solubility in organic solvents relative to hydrocarbons .

Biological Activity

3-Methyl-4-(propan-2-yloxy)butan-2-OL is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

This compound, also known as a tertiary alcohol, has the following chemical structure:

  • Molecular Formula : C₉H₂₁NO
  • Molecular Weight : 159.27 g/mol
  • CAS Number : 46416

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may function as an inhibitor of certain enzymes or receptors, impacting cellular processes such as:

  • Cellular Respiration : By potentially inhibiting mitochondrial complex I, it could affect ATP production and energy metabolism.
  • Signal Transduction : The compound may modulate pathways involving cyclic AMP (cAMP), which is crucial for various physiological functions .

Biological Activities

The compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : It has been investigated for its potential to inhibit phosphodiesterase enzymes, which play a role in inflammation .
  • Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anti-cancer agent .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of phosphodiesterase activity
CytotoxicityInduced apoptosis in cancer cell lines

Case Study 1: Antimicrobial Properties

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that the compound inhibited the activity of phosphodiesterase type 4 (PDE4), leading to increased levels of cAMP in immune cells. This resulted in reduced production of pro-inflammatory cytokines, highlighting its role as a potential anti-inflammatory drug .

Discussion

The biological activity of this compound suggests it could serve multiple therapeutic roles, particularly in antimicrobial and anti-inflammatory contexts. However, further research is necessary to fully elucidate its mechanisms and optimize its efficacy for clinical applications.

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